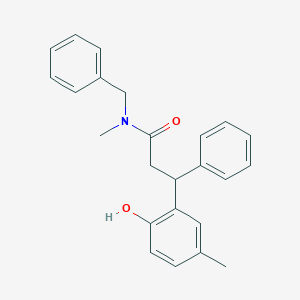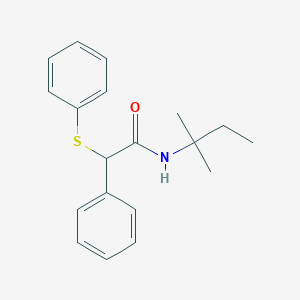
N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide
説明
N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.
作用機序
The mechanism of action of N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. In cancer research, N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In Alzheimer's disease research, N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide has been shown to inhibit the aggregation of beta-amyloid, a protein that is believed to play a role in the development of the disease.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide has been shown to have a range of biochemical and physiological effects in various studies. In cancer research, N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide has been shown to inhibit the expression of specific genes involved in cancer progression and metastasis. In Alzheimer's disease research, N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide has been shown to improve cognitive function and reduce inflammation in the brain. In materials science, N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide has been shown to impart unique properties such as high thermal stability and mechanical strength to polymers and materials.
実験室実験の利点と制限
One of the main advantages of using N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide is its relatively high cost compared to other chemicals commonly used in lab experiments.
将来の方向性
There are many potential future directions for research involving N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide. In medicinal chemistry, further studies are needed to investigate the potential of N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide as a new drug candidate for the treatment of various diseases. In materials science, further studies are needed to explore the use of N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, further studies are needed to optimize the use of N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide as a fluorescent probe for the detection of analytes. Overall, the potential applications of N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide in various fields make it a promising compound for future research.
科学的研究の応用
N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide has been investigated for its potential as a new drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide has been used as a building block for the synthesis of novel polymers and materials with unique properties. In analytical chemistry, N-(1,1-dimethylpropyl)-2-(4-nitrophenyl)acetamide has been used as a fluorescent probe for the detection of metal ions and other analytes.
特性
IUPAC Name |
N-(2-methylbutan-2-yl)-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-13(2,3)14-12(16)9-10-5-7-11(8-6-10)15(17)18/h5-8H,4,9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRXJJXVTMDDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-oxo-2-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}ethyl)-1-isoindolinone](/img/structure/B4110323.png)
![N-[4-(cyanomethyl)phenyl]isonicotinamide](/img/structure/B4110334.png)
![1-(2,3-difluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4110341.png)

![2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4110360.png)
![2-{[3-(4-fluorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4110364.png)
![4-(benzyloxy)-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B4110372.png)
![N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~,N~2~,N~2~-trimethylglycinamide](/img/structure/B4110389.png)
![N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4110390.png)

![(3S*,4S*)-1-{[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4-(2-naphthyl)piperidin-3-ol](/img/structure/B4110415.png)

![N-(4-ethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4110427.png)
